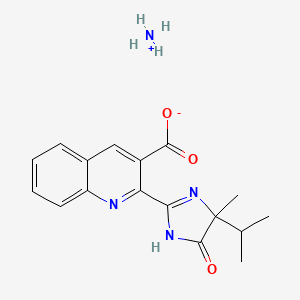

Imazaquin ammonium

描述

Imazaquin ammonium is a racemic mixture of imazaquin, an imidazolinone herbicide. It is widely used to control a broad spectrum of weed species, including both annual and perennial weeds. This compound is particularly effective in agricultural settings, especially for crops like soybeans. The compound is known for its ability to inhibit acetohydroxy acid synthase (AHAS), an enzyme crucial for the synthesis of branched-chain amino acids in plants .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of imazaquin ammonium involves the reaction of 3-quinolinecarboxylic acid with an imidazolinone derivative. The process typically includes the following steps:

Formation of Imidazolinone Core: The imidazolinone core is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling with Quinoline Derivative: The imidazolinone core is then coupled with a quinoline derivative under acidic or basic conditions to form imazaquin.

Formation of Ammonium Salt: Finally, imazaquin is reacted with ammonium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:

Bulk Synthesis: Large reactors are used to carry out the cyclization and coupling reactions.

Purification: The crude product is purified using techniques such as crystallization and chromatography.

Formulation: The purified imazaquin is then formulated into its ammonium salt form for commercial use.

化学反应分析

Hydrolysis and Degradation

Imazaquin ammonium undergoes hydrolysis, particularly in alkaline conditions, leading to the formation of various degradation products. Research indicates that the degradation of imazaquin is accelerated when adsorbed onto hydrotalcite-like materials, which promote hydrolytic ring-opening reactions . The half-life of imazaquin in aqueous solutions is significantly influenced by pH, with degradation rates increasing in alkaline environments.

Table 1: Degradation Rates of this compound

| Condition | Half-Life (days) |

|---|---|

| Aqueous solution (pH ≈ 7) | 30 |

| Alkaline conditions (pH ≈ 10) | 11-12 |

Sorption Mechanisms

The sorption behavior of this compound in soil is complex due to its amphoteric nature. It can interact with soil components through various mechanisms:

-

Ion Exchange : The anionic form of imazaquin can exchange with cations present on soil particles.

-

Hydrophobic Interactions : The hydrophobic portions of the molecule facilitate adsorption onto organic matter in soils.

-

Electrostatic Interactions : The presence of positively charged sites on soil minerals can attract negatively charged imazaquin molecules.

Table 2: Sorption Coefficients under Different Conditions

| Soil Type | Sorption Coefficient (Koc) | pH Level |

|---|---|---|

| Clay Soil | 0.5 | 6.0 |

| Sandy Soil | 0.1 | 6.0 |

| Loamy Soil | 0.3 | 6.5 |

Interaction with Inorganic Ions

The presence of inorganic ions can significantly affect the sorption and mobility of this compound in soils. Studies have shown that cations such as aluminum and calcium enhance sorption due to their ability to form complexes with the herbicide . Conversely, high concentrations of phosphate can inhibit sorption by competing for adsorption sites.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits low toxicity in mammals when administered orally or dermally . Observations from various studies report minimal adverse effects at typical exposure levels, reinforcing its safety profile as a herbicide.

Chronic Exposure and Ecotoxicology

Long-term exposure assessments highlight potential risks to aquatic organisms due to runoff from treated fields . The compound's persistence in the environment necessitates careful management practices to mitigate its ecological impact.

| Study Type | Organism | Observed Effects |

|---|---|---|

| Acute Oral Study | Rats | Mild sedation, diarrhea |

| Dermal Study | Rabbits | No irritation observed |

| Inhalation Study | Rats | Minor nasal discharge |

科学研究应用

Imazaquin ammonium has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying imidazolinone herbicides and their interactions with various reagents.

Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.

Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals targeting similar pathways in humans.

Industry: Widely used in agriculture for weed control, contributing to increased crop yields and reduced labor costs

作用机制

Imazaquin ammonium exerts its herbicidal effects by inhibiting the enzyme acetohydroxy acid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. By inhibiting AHAS, this compound disrupts protein synthesis in plants, leading to their death. The molecular targets include the active site of AHAS, where imazaquin binds and prevents the enzyme from catalyzing its normal reactions .

相似化合物的比较

Imazaquin ammonium belongs to the imidazolinone class of herbicides, which includes other compounds such as:

- Imazapyr

- Imazapic

- Imazethapyr

- Imazamox

- Imazamethabenz-methyl

Uniqueness

This compound is unique due to its specific binding affinity for AHAS and its effectiveness against a broad spectrum of weed species. Compared to other imidazolinone herbicides, imazaquin has a distinct quinoline ring structure that contributes to its unique chemical properties and herbicidal activity .

生物活性

Imazaquin ammonium is a chiral herbicide belonging to the imidazolinone class, primarily utilized for its herbicidal properties. This compound demonstrates significant biological activity through its mechanism of action, which involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial in the biosynthetic pathway for branched-chain amino acids such as leucine, isoleucine, and valine. The following sections provide an in-depth analysis of its biological activity, including toxicity studies, environmental impact, and case studies.

This compound acts as a selective herbicide by targeting the AHAS enzyme. The inhibition of this enzyme disrupts the synthesis of essential amino acids, leading to plant growth inhibition and eventual death. The compound exists as a racemic mixture of two enantiomers: R-imazaquin and S-imazaquin. Research indicates that the R-enantiomer exhibits significantly higher herbicidal activity—up to eight times greater than that of the S-enantiomer .

Toxicity Studies

Toxicological assessments of this compound have revealed a low acute toxicity profile. Key findings from various studies include:

- Acute Toxicity : In oral toxicity studies on Wistar rats and ICR mice, symptoms such as decreased motor activity and salivation were observed at high doses. However, these symptoms resolved within a few hours .

- Subchronic Toxicity : A 13-week feeding study in Sprague-Dawley rats showed no significant pathological changes at doses up to 10,000 ppm. Mild increases in organ weights were noted but were not deemed toxicologically significant .

- Genotoxicity : Imazaquin was found to be non-mutagenic and non-clastogenic in several assays, indicating no potential for genetic damage .

Environmental Fate and Ecotoxicology

This compound is characterized by its high mobility in soils, which raises concerns about its environmental persistence and potential leaching into water sources. Studies have shown that both enantiomers are persistent in soil; however, formulations enriched with R-imazaquin lead to lower leachate concentrations compared to racemic mixtures .

The following table summarizes key environmental properties:

| Property | Value |

|---|---|

| Partition Coefficient (Log P) | 2.2 |

| Soil Half-life | 30-90 days |

| Water Solubility | Highly soluble |

| Toxicity to Aquatic Life | Low (LC50 > 100 mg/L) |

Case Studies

Several case studies highlight the practical application and biological implications of this compound:

- Field Trials : In agricultural settings, imazaquin has been used effectively against various broadleaf weeds in crops like soybeans and sunflowers. Field trials demonstrated that R-imazaquin formulations could reduce herbicide application rates while maintaining efficacy .

- Soil Interaction Studies : Research involving clay-based formulations showed that imazaquin's degradation was significantly enhanced when adsorbed to hydrotalcite clay. This modification improved the controlled release of the herbicide, thereby reducing environmental impact while maintaining weed control effectiveness .

- Human Health Risk Assessment : Comprehensive risk assessments indicate that imazaquin poses minimal risk to human health when used according to established guidelines. The compound has been classified as having a wide safety margin for humans based on its low toxicity profile .

属性

IUPAC Name |

azane;2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3.H3N/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13;/h4-9H,1-3H3,(H,21,22)(H,19,20,23);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBCNMFKFZIXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81335-37-7 (Parent) | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-47-9 | |

| Record name | Imazaquin ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazaquin-ammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, ammonium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。